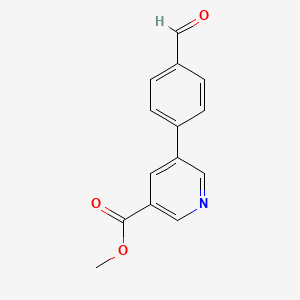
Methyl 5-(4-formylphenyl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(4-formylphenyl)nicotinate: is an organic compound with the molecular formula C14H11NO3 and a molecular weight of 241.24 g/mol . It is a derivative of nicotinic acid and features a formyl group attached to a phenyl ring, which is further connected to a nicotinate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 5-(4-formylphenyl)nicotinate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically employs a palladium catalyst and boronic acid derivatives to form carbon-carbon bonds. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow reactors . The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.
化学反应分析
Types of Reactions: Methyl 5-(4-formylphenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation
Major Products Formed:
Oxidation: 5-(4-Carboxyphenyl)nicotinate
Reduction: 5-(4-Hydroxymethylphenyl)nicotinate
Substitution: 5-(4-Nitrophenyl)nicotinate, 5-(4-Halophenyl)nicotinate
科学研究应用
Methyl 5-(4-formylphenyl)nicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl 5-(4-formylphenyl)nicotinate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including:
Enzyme Inhibition: The compound may inhibit certain enzymes by forming covalent bonds with active site residues.
Signal Transduction: It can modulate signaling pathways by interacting with receptors or other signaling molecules.
Gene Expression: The compound may influence gene expression by binding to DNA or transcription factors.
相似化合物的比较
Methyl 5-(4-formylphenyl)nicotinate can be compared with other similar compounds, such as:
- Methyl 5-(3-formylphenyl)nicotinate : Similar structure but with the formyl group in a different position on the phenyl ring.
- Methyl 2-(4-formylphenyl)nicotinate : Another derivative with the formyl group attached to a different position on the nicotinate moiety.
- Methyl 5-(4-methoxyphenyl)nicotinate : Features a methoxy group instead of a formyl group, leading to different chemical properties.
属性
分子式 |
C14H11NO3 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC 名称 |
methyl 5-(4-formylphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H11NO3/c1-18-14(17)13-6-12(7-15-8-13)11-4-2-10(9-16)3-5-11/h2-9H,1H3 |
InChI 键 |
UMGIZNVMJSDMCZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-([1,1'-Biphenyl]-4-yl)-2,2-dicyclohexylethanone](/img/structure/B13085663.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13085665.png)
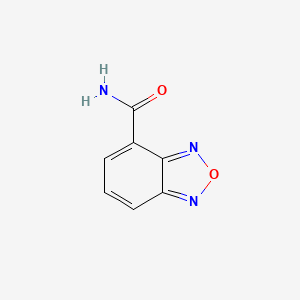
![4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13085695.png)
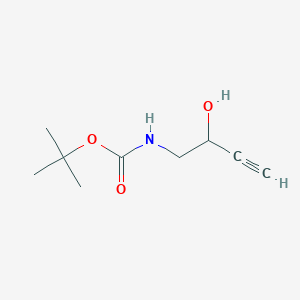
![tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13085705.png)
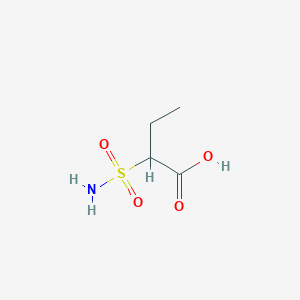
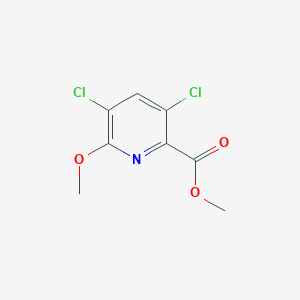
![1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7'-fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]](/img/structure/B13085721.png)
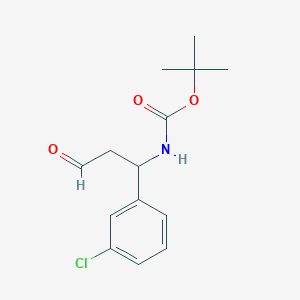


![[7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B13085760.png)
![2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B13085764.png)
